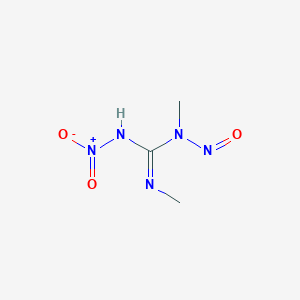

N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is a chemical compound known for its mutagenic and carcinogenic properties. It is widely used in scientific research to induce mutations and study the mechanisms of carcinogenesis. This compound is particularly known for its ability to alkylate DNA, leading to mutations that can result in cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically occurs in an acidic medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a low temperature to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reactions with Thiols (Cysteine)

N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine (MNNG) reacts with cysteine to yield cystine and N-methyl-p-toluenesulfonamide in near-quantitative yields . The mechanism involves:

-

Formation of an S-nitroso derivative of cysteine as an intermediate.

-

Subsequent elimination of the nitroso group, leading to cystine formation .

Key Products

| Reactant | Products | Mechanism |

|---|---|---|

| Cysteine | Cystine, N-methyl-p-toluenesulfonamide | S-nitrosation → NO release → disulfide formation |

Nitrosation Kinetics and Mechanism

The nitrosation of MNNG is reversible and shares mechanistic similarities with amides and ureas . The reaction involves:

-

Nucleophilic attack on the nitroso-nitrogen, facilitated by acidic or basic conditions.

Comparison with Amides/Ureas

| Feature | MNNG | Amides/Ureas |

|---|---|---|

| Nitrosation reversibility | Yes | Yes |

| Dominant reactive site | Nitroso-nitrogen | Amide nitrogen |

| Leaving group | Nitro group | Hydroxyl/alkoxy group |

Reactions with Organolithium and Grignard Reagents

MNNG undergoes nucleophilic substitution with organolithium (R-Li) and Grignard reagents (R-MgX) :

-

Initial product : Unstable oxy-hydrazine intermediates.

-

Elimination pathways :

-

Quenching effects : Protic solvents (e.g., water, ethanol) stabilize intermediates, while non-nucleophilic solvents favor elimination .

Reagent-Specific Outcomes

| Reagent | Key Product | Reaction Conditions |

|---|---|---|

| PhMgBr | Phenyl hydrazine | Formal reduction during quenching |

| t-BuLi | Azomethine imine | Elimination post-quenching |

Photolysis and Fragmentation

MNNG undergoes photolytic cleavage via excitation to singlet states (S₁ or S₂) :

-

Primary products : Nitric oxide (NO) and dimethylamino radicals .

-

Quantum yields :

-

Oxygen-dependent pathways :

Environmental Impact Factors

| Condition | Effect on Products |

|---|---|

| High pH | Favorable for nitrite (NO₂⁻) formation |

| Presence of oxygen | Increases superoxide/peroxynitrite yields |

| Low concentration | Shifts toward dimethylamine (DMA) production |

DNA Methylation and Alkylation

MNNG acts as a direct methylating agent in neutral or basic conditions :

-

Primary targets : O⁶-guanine and O⁴-thymine , forming O⁶-methylguanine and O⁴-methylthymine .

-

Thiol-enhanced methylation :

Methylation Distribution

| Base | % Methylated (MNNG vs. dimethyl sulfate) |

|---|---|

| Guanine (O⁶) | ~7% (MNNG), 0% (dimethyl sulfate) |

| Adenine (N³) | Majority (both agents) |

Scientific Research Applications

Carcinogenesis Studies

MNNG is extensively used in carcinogenesis research. It serves as a model compound to investigate the mechanisms of cancer development, particularly through its role in DNA alkylation. Studies have demonstrated that MNNG induces tumors in various animal models, including rats and mice, primarily affecting the gastrointestinal tract and other organs .

Key Findings:

- MNNG treatment can lead to multiple tumors within the gastrointestinal tract.

- It exhibits a synergistic effect with Helicobacter pylori infection, enhancing gastric cancer formation.

- Genetic mutations, particularly in the Ras oncogene, have been frequently observed in MNNG-induced tumors .

Mechanistic Studies on DNA Damage

Research has focused on understanding how MNNG interacts with DNA. It primarily causes O6-methylguanine lesions, which are critical for mutagenesis. The repair mechanisms of these lesions have been studied extensively to comprehend their implications in cancer biology .

Case Study:

In a study involving the administration of MNNG to rats, it was observed that O6-methylguanine was lost from DNA across various tissues, indicating differential repair rates that contribute to tumorigenesis .

Activation of Oncogenic Pathways

Recent studies have shown that MNNG can activate the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival. This activation occurs independently of traditional pathways associated with DNA damage response, suggesting that MNNG may have specific targets within cellular signaling networks .

Data Table: Activation of Signaling Pathways by MNNG

| Pathway | Effect of MNNG | Mechanism |

|---|---|---|

| Ras-MAPK | Activation | Direct interaction with Ras oncogene |

| PI3K | No significant effect | Inhibition does not block p-Erk activation |

| p38/HOG1 | No significant effect | Inhibition does not block p-Erk activation |

| CDK | No significant effect | Inhibition does not block p-Erk activation |

Environmental and Regulatory Considerations

MNNG's applications extend beyond laboratory research into environmental toxicology. Its presence in certain environments raises concerns about water quality and public health due to its carcinogenic nature. Regulatory guidelines are essential for managing exposure levels and ensuring safety .

Regulatory Insights:

- Guidelines for managing exposure to nitrosamines like MNNG are established to protect human health and aquatic ecosystems.

- Continuous monitoring is necessary to assess the impact of such compounds on environmental health.

Mechanism of Action

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine exerts its effects primarily through alkylation of DNA. It transfers alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs. These mutations can result in genetic instability and cancer. The compound also induces oxidative stress and DNA damage, further contributing to its mutagenic and carcinogenic effects.

Comparison with Similar Compounds

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine is unique due to its high mutagenic potency and specific alkylation sites on DNA. Similar compounds include:

N-methyl-N-nitrosourea: Another potent mutagen that alkylates DNA.

Ethyl methanesulfonate: A chemical mutagen that induces point mutations.

Nitrosamines: A class of compounds known for their carcinogenic properties.

N,N’‘-Dimethyl-N’-nitro-N-nitrosoguanidine stands out due to its specific use in research to study DNA alkylation and its role in carcinogenesis.

Biological Activity

N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine (often abbreviated as MNNG) is a potent alkylating agent with significant biological activity, particularly in the context of mutagenesis and carcinogenicity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and associated research findings.

MNNG is a member of the nitrosourea family and is known for its ability to induce DNA damage through alkylation. The compound interacts primarily with nucleophilic sites in DNA, leading to the formation of DNA adducts that can result in mutations during DNA replication. The primary mechanism involves:

- Alkylation of DNA : MNNG transfers an alkyl group to the N7 position of guanine, which can lead to mispairing during DNA replication.

- Induction of DNA Strand Breaks : The formation of adducts can cause destabilization of the DNA helix, resulting in single or double strand breaks.

- Mutagenesis : The errors introduced during replication can lead to point mutations, insertions, or deletions, contributing to carcinogenesis.

Mutagenic Effects

MNNG has been extensively studied for its mutagenic properties. It has demonstrated the ability to induce mutations across various organisms, including bacteria, yeast, plants, and mammalian cells. Key findings include:

- In Bacteria : MNNG is mutagenic in several bacterial strains, including Salmonella and Escherichia coli, where it induces base pair substitutions and frameshift mutations .

- In Mammalian Cells : In vitro studies have shown that MNNG induces chromosomal aberrations and sister chromatid exchanges in human cell lines. It also causes mutations in cultured rodent cells .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies MNNG as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence from animal studies . In vivo studies have shown that:

- Animal Studies : MNNG has induced tumors in various animal models, including mice and rats, following administration via different routes (oral, intraperitoneal) .

- Epidemiological Evidence : Limited human data suggest a correlation between long-term exposure to MNNG and increased incidence of specific cancers such as gliomas .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MNNG:

- Genetic Effects Study : A comprehensive survey indicated that MNNG causes significant genotoxic effects across multiple test systems. It was found to induce mutations in Drosophila and chromosomal aberrations in various mammalian cell types .

- Carcinogenicity Assessment : Research conducted on laboratory animals revealed that prolonged exposure to MNNG resulted in local tumors when applied intrauterinely in rats .

- Mechanistic Insights : Studies using human cell lines have demonstrated that MNNG can cause unscheduled DNA synthesis, indicating its role in disrupting normal cellular processes .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard protocols for inducing gastric carcinogenesis in rats using MNNG?

MNNG is administered orally via drinking water at concentrations of 50–83 µg/mL for 26–30 weeks, followed by observation periods up to 80 weeks. Key steps include:

- Dose preparation : Dissolve MNNG in distilled water with surfactants (e.g., Tween 20, Span 20) to enhance solubility and bioavailability .

- Experimental groups : Include controls (MNNG alone) and cohorts with co-administration of modifiers (e.g., surfactants, stress-inducing agents) to study synergistic effects .

- Termination criteria : Autopsy at 80 weeks or upon morbidity; histological analysis of gastric lesions using H&E staining .

Q. How should MNNG be handled and stabilized in laboratory settings?

MNNG is stabilized with 40% water to reduce decomposition risks. Safety protocols include:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency protocols require immediate decontamination with water and neutralization with 10% sodium thiosulfate .

Q. What are validated methods for assessing MNNG-induced mutagenesis in bacterial models?

Use Salmonella typhimurium TA100 or E. coli WP2 strains for reversion assays:

- Treatment : Expose bacteria to MNNG (0.1–1.0 mg/mL) in phosphate buffer (pH 7.0) for 30–60 minutes.

- Modulation : Co-treatment with cobalt chloride (0.1–1.0 mM) reduces mutation frequency by competing for alkylation sites .

- Analysis : Plate on semi-enriched agar and count prototrophic colonies after 48 hours .

Advanced Research Questions

Q. How do experimental variables (e.g., surfactants, co-carcinogens) alter MNNG's carcinogenic outcomes?

Surfactants like Tween 20 (0.4%) increase gastric adenocarcinoma incidence by enhancing mucosal absorption, while stress or sodium taurocholate shifts tumor type to leiomyosarcoma . Methodological considerations:

- Dose-response : Optimize surfactant concentrations (e.g., 0.2–2.0%) to avoid cytotoxicity .

- Timing : Administer co-factors (e.g., aspirin) during or post-MNNG exposure to study promotion vs. initiation effects .

Q. What molecular techniques resolve contradictions in MNNG's mutagenic vs. carcinogenic mechanisms?

Discrepancies arise from differential DNA/RNA alkylation patterns:

- Methylation analysis : Use HPLC or mass spectrometry to quantify 7-methylguanine (dominant in DNA) and O⁶-methylguanine (associated with miscoding) .

- Transcriptomic profiling : Oligonucleotide microarrays (e.g., 8000-probe sets) identify MNNG-induced downregulation of gastric differentiation markers (e.g., Mucin 5, gastrin) and upregulation of extracellular matrix genes (e.g., Collagen I, MMP3) .

Q. How can flavonoid compounds modulate MNNG's mutagenicity, and what are the methodological pitfalls?

Flavonoids like naringin (0.5–1.0 mM) reduce MNNG mutagenicity via:

- Direct interaction : Scavenge methylating intermediates in vitro (measured via Ames test suppression) .

- Cellular uptake inhibition : Pre-treat bacteria with flavonoids 30 minutes before MNNG exposure to block membrane transport .

- Pitfalls : Avoid high flavonoid concentrations (>2 mM) to prevent false-negative results from cytotoxicity .

Q. Why do MNNG-induced mutations vary across eukaryotic vs. prokaryotic models?

Differences stem from DNA repair efficiency and alkylation site accessibility:

- Repair mechanisms : Eukaryotes (e.g., Chlamydomonas reinhardi) exhibit nonchromosomal mutation retention due to error-prone repair, while prokaryotes (E. coli) rely on error-free SOS repair .

- Experimental validation : Compare mutation spectra using whole-genome sequencing or targeted gene analysis (e.g., sr-2 in algae) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on MNNG's teratogenic effects in murine models?

Variability arises from administration routes and gestational timing:

Properties

CAS No. |

138090-34-3 |

|---|---|

Molecular Formula |

C3H7N5O3 |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

1,2-dimethyl-3-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5) |

InChI Key |

BRHBCJCBRIWSHT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N[N+](=O)[O-])N(C)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.